Methyl [4-({[3-(morpholin-4-yl)propyl]carbamothioyl}amino)phenyl]acetate
Description
Methyl [4-({[3-(morpholin-4-yl)propyl]carbamothioyl}amino)phenyl]acetate is a complex organic compound with the molecular formula C24H32N2O2. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a morpholine ring, a carbamothioyl group, and a phenylacetate moiety, which contribute to its unique chemical properties.
Properties
IUPAC Name |
methyl 2-[4-(3-morpholin-4-ylpropylcarbamothioylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-22-16(21)13-14-3-5-15(6-4-14)19-17(24)18-7-2-8-20-9-11-23-12-10-20/h3-6H,2,7-13H2,1H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVRSSMVVNKXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-({[3-(morpholin-4-yl)propyl]carbamothioyl}amino)phenyl]acetate typically involves multiple steps. One common method includes the reaction of 4-aminophenylacetic acid with 3-(morpholin-4-yl)propyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60°C. The product is then purified through recrystallization from ethanol to obtain a high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is typically purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-({[3-(morpholin-4-yl)propyl]carbamothioyl}amino)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Biological Activities
MMPA's biological activities have been explored in various studies, particularly its enzyme inhibition properties. Notably, compounds with similar structures have shown promising results in inhibiting key enzymes:
- Enzyme Inhibition : Research has demonstrated that derivatives of carbamothioyl compounds exhibit significant inhibition against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related compound achieved approximately 85% inhibition against both AChE and BChE, indicating potential neuroprotective effects .
Enzyme Inhibition Study
A study focused on a related compound demonstrated its effectiveness as an acetylcholinesterase inhibitor. The compound exhibited strong binding affinity, with docking studies revealing binding energies of -7.5 kcal/mol for AChE and -7.6 kcal/mol for BChE . This suggests that MMPA could potentially serve as a lead compound in developing treatments for neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Another study investigated the antimicrobial properties of similar carbamothioyl derivatives. Results indicated that these compounds displayed significant activity against various bacterial strains, suggesting that MMPA might also possess antibacterial properties worth exploring .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | % Inhibition | Binding Energy (kcal/mol) |
|---|---|---|---|
| AChE Inhibition | Related Carbamothioyl | 85% | -7.5 |
| BChE Inhibition | Related Carbamothioyl | 85% | -7.6 |
| Antimicrobial Activity | Similar Derivative | Variable | N/A |
Potential Therapeutic Applications
Given its structural characteristics and biological activity, MMPA holds promise in several therapeutic areas:
- Neuroprotection : Due to its potential as an AChE inhibitor, it may be developed for treating Alzheimer's disease.
- Antimicrobial Treatments : Its possible antibacterial properties could lead to new treatments for bacterial infections.
- Cancer Research : Compounds with similar frameworks have been investigated for their anticancer properties, suggesting a potential avenue for MMPA's application in oncology.
Mechanism of Action
The mechanism of action of Methyl [4-({[3-(morpholin-4-yl)propyl]carbamothioyl}amino)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-propanyl 4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)-1-piperidinecarboxylate
- N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide
- Methyl (morpholin-4-yl)acetate hydrochloride
Uniqueness
Methyl [4-({[3-(morpholin-4-yl)propyl]carbamothioyl}amino)phenyl]acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and carbamothioyl group make it particularly versatile in various chemical reactions and applications, distinguishing it from other similar compounds .
Biological Activity
Methyl [4-({[3-(morpholin-4-yl)propyl]carbamothioyl}amino)phenyl]acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H22N2O2S
- Molecular Weight : 298.41 g/mol
The structure features a methyl ester, a carbamothioyl group, and a morpholine moiety that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways by binding to enzymes or receptors, which can lead to altered cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
- Receptor Modulation : By interacting with cell surface receptors, it could influence signaling cascades that regulate cell proliferation and survival.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can reverse drug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), a protein that pumps chemotherapeutic agents out of cells, thereby enhancing drug efficacy .
Antimicrobial Properties
Some derivatives have demonstrated antimicrobial activity against various pathogens. This activity is often assessed using standard assays such as the Minimum Inhibitory Concentration (MIC) method.
Case Studies and Research Findings
- Study on Drug Resistance Reversal :
-
Antimicrobial Activity Assessment :
- Objective : Test the antimicrobial efficacy of this compound.
- Results : The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
